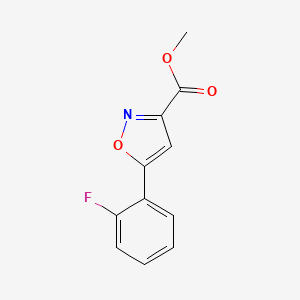

1-(3-Ethylquinoxalin-2-yl)-propan-1-one

Vue d'ensemble

Description

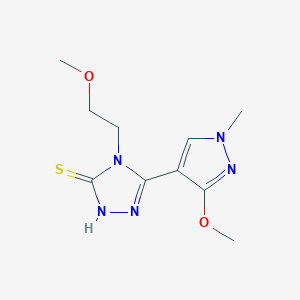

“1-(3-Ethylquinoxalin-2-yl)-propan-1-one” is a compound that is related to the quinoxaline family . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the exact compound “1-(3-Ethylquinoxalin-2-yl)-propan-1-one” does not have much information available, but a similar compound “1-[4-(3-ethylquinoxalin-2-yl)piperazino]-2,2-dimethylpropan-1-one” has been mentioned in the literature .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been reported in the literature . A novel method for synthesizing differently substituted quinoxalines from 3-(2-bromoacetyl)coumarins or 3-(2-bromobutanoyl)coumarins and o-phenylenediamines under catalyst-free and microwave irradiation conditions has been described .Chemical Reactions Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Various synthetic routes have been developed for the synthesis of quinoxaline derivatives .Applications De Recherche Scientifique

Synthesis and Functionalization

A study by Mamedov et al. (2005) developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, demonstrating its versatility by converting the ethyl group into various functional groups, highlighting its potential for further chemical modifications and applications in diverse research areas (Mamedov et al., 2005).

Structural Insights and Inhibitor Design

Abad et al. (2020) synthesized two new quinoxalines derivatives and explored their potential as inhibitors for c-Jun N-terminal kinases through crystal structure analysis and molecular docking studies. This research provides insights into the design of quinoxaline-based inhibitors for therapeutic applications (Abad et al., 2020).

Photophysical Properties

Gers et al. (2014) reported on the synthesis and solvatochromic fluorescent properties of 2-substituted 3-ethynylquinoxalines. Their work underlines the utility of quinoxalines in the development of new fluorescent materials with potential applications in sensing and imaging (Gers et al., 2014).

Antimicrobial and Antifungal Applications

Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating their antimicrobial and antifungal activities. This research opens up avenues for the development of new antimicrobial agents based on quinoxaline derivatives (Fadda et al., 2016).

Corrosion Inhibition

Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid, highlighting the potential of quinoxaline derivatives in corrosion protection applications (Zarrouk et al., 2014).

Orientations Futures

Quinoxaline and its derivatives have a wide range of pharmacological activities, making them promising candidates for further drug discovery . The critical role of quinoxaline on various heterocyclic moieties has been given more attention in recent studies . This paves the way for further development in the wide spectrum of its biological importance .

Mécanisme D'action

Target of Action

Quinoxaline derivatives, to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been shown to interact with their targets, leading to various changes. For instance, a related compound, 1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea, showed promising activity against the HCT116 cell line and produced disruption in the G2/M phase cell cycle .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, leading to a wide range of pharmacological activities .

Result of Action

Related quinoxaline derivatives have been reported to have various effects at the molecular and cellular levels .

Propriétés

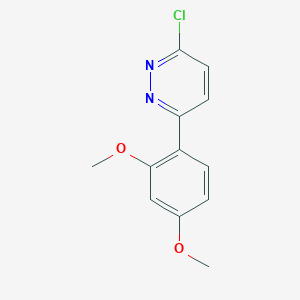

IUPAC Name |

1-(3-ethylquinoxalin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-9-13(12(16)4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHPEBFRSGLPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethylquinoxalin-2-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)

![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)

![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)

![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)